molecular formula C22H14O8 B8243926 4,6-bis(4-carboxyphenyl)benzene-1,3-dicarboxylic acid

4,6-bis(4-carboxyphenyl)benzene-1,3-dicarboxylic acid

Cat. No.: B8243926
M. Wt: 406.3 g/mol
InChI Key: XUMDIWKMZRYISQ-UHFFFAOYSA-N
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Description

[1,1’3’,1’‘-Terphenyl]-4,4’,4’‘,6’-tetracarboxylic acid: is an aromatic compound with a complex structure consisting of three benzene rings connected linearly

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:3’,1’‘-Terphenyl]-4,4’,4’‘,6’-tetracarboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki cross-coupling reactions, where boronic acids and halides are coupled in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’:3’,1’‘-Terphenyl]-4,4’,4’‘,6’-tetracarboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in electrophilic aromatic substitution reactions, where substituents on the benzene rings are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1,1’:3’,1’‘-Terphenyl]-4,4’,4’‘,6’-tetracarboxylic acid is used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These frameworks have applications in gas storage, catalysis, and separation processes .

Biology: In biological research, this compound can be used to study molecular interactions and self-assembly processes. Its unique structure allows it to form supramolecular assemblies that can be analyzed using techniques like scanning tunneling microscopy (STM) and density functional theory (DFT) .

Medicine: While direct medical applications are limited, derivatives of this compound may be explored for their potential in drug delivery systems and as components of diagnostic tools.

Industry: In the industrial sector, [1,1’:3’,1’‘-Terphenyl]-4,4’,4’‘,6’-tetracarboxylic acid is used in the production of advanced materials, including polymers and resins. Its stability and rigidity make it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-4,4’,4’‘,6’-tetracarboxylic acid involves its ability to participate in various chemical reactions due to its aromatic structure and multiple carboxylic acid groups. These functional groups can interact with metal ions, forming coordination complexes that are essential in the construction of MOFs and COFs. The molecular targets and pathways involved include the formation of stable bonds with transition metals and the creation of porous structures for gas adsorption and separation .

Comparison with Similar Compounds

  • [1,1’:4’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid
  • Biphenyl-4,4’-dicarboxylic acid
  • 1,3,5-Tris(4-carboxyphenyl)benzene

Comparison: Compared to these similar compounds, [1,1’:3’,1’‘-Terphenyl]-4,4’,4’‘,6’-tetracarboxylic acid has a unique arrangement of carboxylic acid groups, which provides distinct chemical properties and reactivity. Its linear structure and multiple functional groups make it particularly suitable for the synthesis of complex frameworks and materials .

Properties

IUPAC Name

4,6-bis(4-carboxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O8/c23-19(24)13-5-1-11(2-6-13)15-9-16(12-3-7-14(8-4-12)20(25)26)18(22(29)30)10-17(15)21(27)28/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMDIWKMZRYISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2C(=O)O)C(=O)O)C3=CC=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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